molecular formula C14H25NO4 B3029813 tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate CAS No. 792913-82-7

tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate

Cat. No.: B3029813
CAS No.: 792913-82-7
M. Wt: 271.35
InChI Key: NHRDIIGCTMJERP-UHFFFAOYSA-N
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Description

tert-Butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . This compound is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate typically involves the reaction of 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid with tert-butyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine and a solvent like toluene. The mixture is heated to facilitate the reaction, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

tert-Butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
  • 8-tert-butyl-1,4-dioxaspiro[4.5]decane

Uniqueness

tert-Butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

tert-butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-12(2,3)19-11(16)15-13(4)5-7-14(8-6-13)17-9-10-18-14/h5-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRDIIGCTMJERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)OCCO2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725428
Record name tert-Butyl (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792913-82-7
Record name tert-Butyl (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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